Cinacalcet N-Oxide is a chemical compound derived from cinacalcet, which is a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. It acts by increasing the sensitivity of calcium-sensing receptors, thus reducing parathyroid hormone levels. Cinacalcet N-Oxide is important for analytical purposes, particularly in method development and validation for quality control applications.
Cinacalcet N-Oxide can be synthesized through the oxidation of cinacalcet, which involves various chemical reactions and methodologies to ensure high purity and yield. The compound's significance lies in its role as an intermediate or impurity in the synthesis of cinacalcet and its relevance in pharmaceutical analyses .
Cinacalcet N-Oxide is classified under organic compounds and belongs to the category of nitrogen-containing heterocycles. Its chemical structure includes an N-oxide functional group, which is characteristic of many nitrogenous compounds.
The synthesis of Cinacalcet N-Oxide typically involves the oxidation of cinacalcet. Several methods have been documented:
Cinacalcet N-Oxide has a molecular formula of with a specific structural configuration that includes a trifluoromethyl group attached to a phenyl ring and an N-oxide functional group.
Cinacalcet N-Oxide participates in various chemical reactions, primarily involving further oxidation or reduction processes depending on the desired end products.
The reaction conditions for these transformations often include:
Cinacalcet N-Oxide functions as an allosteric modulator of calcium-sensing receptors. By binding to these receptors, it enhances their sensitivity to extracellular calcium levels, leading to decreased secretion of parathyroid hormone.
This mechanism involves:
Cinacalcet N-Oxide is primarily utilized in scientific research and pharmaceutical development:
Cinacalcet N-Oxide is formally identified by the IUPAC name (R)-N-(1-(naphthalen-1-yl)ethyl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine [2] [7]. This nomenclature reflects its core structural features:
The compound's molecular formula is C22H22F3NO with a molecular weight of 373.41 g/mol [4] [7]. Its CAS Registry Number (1229224-94-5) provides a unique identifier for chemical databases and regulatory documentation. The presence of the chiral center and N-oxide moiety places this molecule in the category of stereochemically defined amine derivatives, distinguishing it from classical tertiary amines like the parent cinacalcet.
Cinacalcet N-Oxide is a metabolically relevant derivative of cinacalcet hydrochloride (C22H22F3N·HCl), where oxidation converts the tertiary amine into a polar N-oxide functionality [1] [6]. Key structural differences include:
Electronic Configuration:
Stereochemical Considerations:Both compounds share the chiral (R)-1-(naphthalen-1-yl)ethyl group, which is critical for calcium-sensing receptor (CaSR) binding in the parent drug. The N-oxidation does not alter the chiral center but significantly modifies the electronic environment.
Table 1: Structural Comparison of Cinacalcet and Cinacalcet N-Oxide
Property | Cinacalcet | Cinacalcet N-Oxide |
---|---|---|
Molecular Formula | C22H22F3N | C22H22F3NO |
Molecular Weight | 357.41 g/mol | 373.41 g/mol |
Nitrogen Functionality | Tertiary amine | N-oxide |
Polarity | Moderate (logP ~5.3) | High (estimated logP ~3.1) |
Hydrogen Bonding | Acceptor only | Donor-acceptor capability |
The N-oxide transformation increases molecular weight by 16 Da (addition of oxygen atom) and dramatically enhances hydrophilicity due to the zwitterionic character of the N-oxide group [2] [7]. This modification potentially alters membrane permeability and metabolic stability compared to the parent compound.
Publicly available crystallographic data for Cinacalcet N-Oxide remains limited. However, its solid-state behavior can be inferred from related structural analogs and physicochemical characterization:
The absence of reported polymorphs suggests potential stability advantages in formulation contexts, though comprehensive crystallographic studies would be required to confirm this hypothesis. The liquid state indicates relatively weak intermolecular forces compared to crystalline pharmaceuticals, necessitating stabilization strategies for analytical or pharmaceutical handling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemistry and structural integrity of Cinacalcet N-Oxide are confirmed through advanced NMR techniques. Key 1H-NMR and 13C-NMR features include:
Table 2: Characteristic NMR Chemical Shifts for Cinacalcet N-Oxide
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
---|---|---|---|
¹H | 2.40–2.60 | multiplet | -CH2-CH2-CH2-N⁺ |
¹H | 3.20–3.40 | multiplet | N⁺-CH2-CH2- |
¹H | 4.80–5.00 | quartet | -CH(CH3)-N⁺ |
¹H | 7.40–8.20 | multiplet | Aromatic protons (naphthyl + phenyl) |
¹³C | 55.2 | -CH(CH3)-N⁺ | |
¹³C | 62.5 | N⁺-CH2- | |
¹³C | 125.5 (q, J=270 Hz) | -CF3 carbon |
The characteristic downfield shift of the methylene protons adjacent to the N-oxide nitrogen (3.20–3.40 ppm) contrasts with the 2.30–2.60 ppm range observed for the corresponding -CH2-N< group in the parent cinacalcet. The chiral methine proton (-CH(CH3)-N⁺) appears as a quartet near 4.90 ppm, significantly deshielded compared to its position at ~3.80 ppm in the parent compound [2] [7].
Fourier-Transform Infrared (FTIR) Spectroscopy
Critical vibrational modes identified include:
The absence of N-H stretching vibrations (3200–3500 cm−1) helps distinguish the N-oxide from potential amine impurities.
Mass Spectrometry
The compound exhibits the following fragmentation pattern:
The presence of the 18O isotope peak at m/z 375.41 (relative intensity ~0.2%) provides additional confirmation of the molecular formula [2] [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8